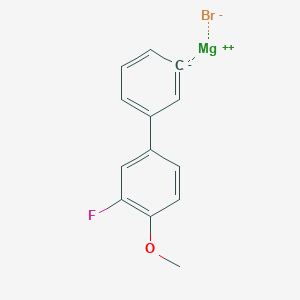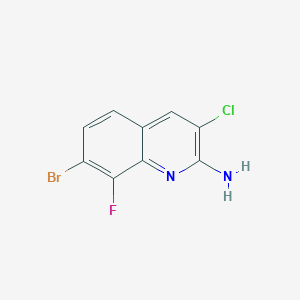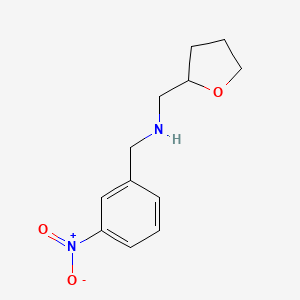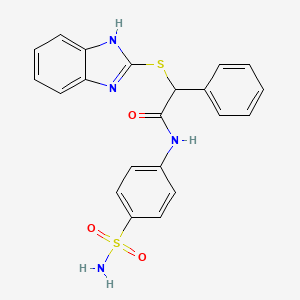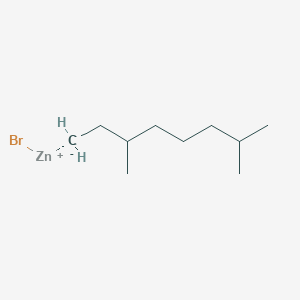
3,7-DimethyloctylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-DimethyloctylZinc bromide is an organozinc compound with the molecular formula C10H21BrZn. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations. It is often used as a reagent in organic chemistry for the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: 3,7-DimethyloctylZinc bromide can be synthesized through the reaction of 3,7-dimethyloctyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
3,7-Dimethyloctyl bromide+Zinc→3,7-DimethyloctylZinc bromide
Industrial Production Methods: On an industrial scale, the preparation of this compound involves similar methods but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form complex organic molecules.
Common Reagents and Conditions:
Electrophiles: Alkyl halides, aryl halides, and acyl halides.
Catalysts: Palladium-based catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran (THF), diethyl ether, and other aprotic solvents.
Major Products: The major products formed from these reactions depend on the electrophile used. For example, reacting with an aryl halide in a Negishi coupling reaction would yield an aryl-alkyl compound.
科学的研究の応用
3,7-DimethyloctylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of fine chemicals and materials.
作用機序
The mechanism of action of 3,7-DimethyloctylZinc bromide involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The zinc atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in coupling reactions to form new carbon-carbon bonds.
類似化合物との比較
3,7-Dimethyloctyl bromide: The precursor to 3,7-DimethyloctylZinc bromide.
3,7-Dimethyloctyl lithium: Another organometallic compound with similar reactivity but different handling and storage requirements.
3,7-Dimethyloctyl magnesium bromide (Grignard reagent): Similar in reactivity but used in different types of reactions.
Uniqueness: this compound is unique due to its stability and reactivity under mild conditions, making it a valuable reagent in organic synthesis. Its ability to participate in palladium-catalyzed cross-coupling reactions distinguishes it from other organometallic compounds.
特性
分子式 |
C10H21BrZn |
|---|---|
分子量 |
286.6 g/mol |
IUPAC名 |
bromozinc(1+);2,6-dimethyloctane |
InChI |
InChI=1S/C10H21.BrH.Zn/c1-5-10(4)8-6-7-9(2)3;;/h9-10H,1,5-8H2,2-4H3;1H;/q-1;;+2/p-1 |
InChIキー |
KPMSRDDFWISWKW-UHFFFAOYSA-M |
正規SMILES |
CC(C)CCCC(C)C[CH2-].[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


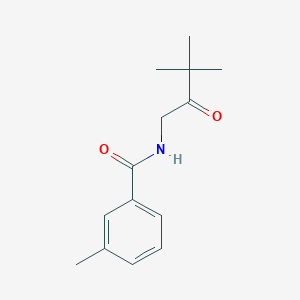
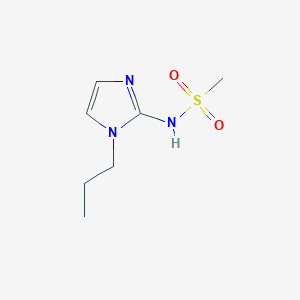
![n-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide](/img/structure/B14893187.png)
![2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile](/img/structure/B14893193.png)
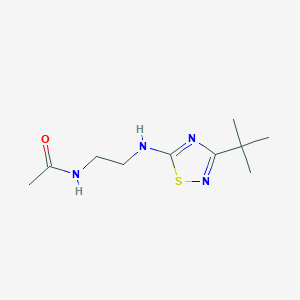

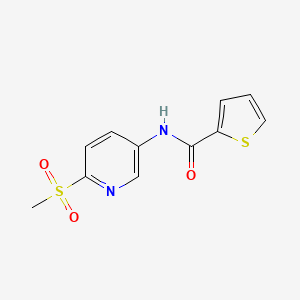
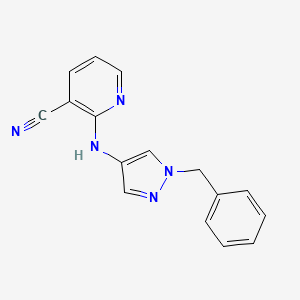
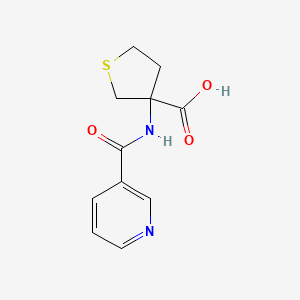
![N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14893228.png)
